Kinase Inhibitor Intermediate: Patent-Cited Utility of 3-Methoxy-4-methylpyridin-2-amine in PI3Kγ and SHP2 Inhibitor Synthesis
3-Methoxy-4-methylpyridin-2-amine is explicitly cited as a key synthetic intermediate in patent-protected kinase inhibitor programs, including substituted oxoisoindoline compounds for cancer treatment (WO-2021194914-A1) and SHP2 inhibitors (WO-2021028362-A1) . This patent association provides documented utility absent for generic aminopyridine analogs lacking this specific substitution pattern. In the context of PI3-kinase gamma isoform inhibition, related aminopyridine derivatives have demonstrated selective inhibitory activity with IC50 values in the low nanomolar range in biochemical assays [1]. While direct potency data for the target compound itself is limited to its role as a precursor, the patent linkage establishes a procurement rationale for SAR-driven medicinal chemistry programs that is not documented for regioisomeric analogs such as 4-methoxy-3-methylpyridin-2-amine or 2-methoxy-4-methylpyridin-3-amine.
| Evidence Dimension | Documented utility in patent-protected kinase inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly cited in WO-2021194914-A1 (cancer) and WO-2021028362-A1 (SHP2 inhibitors) as synthetic intermediate |
| Comparator Or Baseline | Regioisomeric aminopyridines (e.g., 4-methoxy-3-methylpyridin-2-amine, 2-methoxy-4-methylpyridin-3-amine): No equivalent patent citation documentation found |
| Quantified Difference | Target compound: 2 patent citations; Comparators: 0 documented patent citations for same therapeutic indications |
| Conditions | Patent literature analysis; therapeutic areas: oncology, SHP2-mediated diseases |
Why This Matters
Patent-cited intermediates offer validated entry points into structurally enabled chemical space for kinase inhibitor development, reducing synthetic risk and providing intellectual property anchoring for medicinal chemistry campaigns.
- [1] US Patent 10112926. Amino pyridine derivatives as PI3-kinase gamma isoform inhibitors. Filed April 24, 2014. View Source
